Dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate
Description
Dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate is a naphthalene-derived compound featuring two ester groups at positions 2 and 3, along with two ketone (dioxo) functionalities at positions 5 and 6. This structure combines aromaticity (in the naphthalene core) with partial saturation (dihydro groups at positions 5 and 8), rendering it a versatile intermediate in organic synthesis.
The compound’s dual ester and ketone functionalities likely influence its reactivity, solubility, and applications in pharmaceuticals or materials science. For example, the electron-withdrawing ketone groups may enhance electrophilic character, enabling participation in conjugate additions or cyclization reactions.
Properties
CAS No. |
116896-76-5 |
|---|---|
Molecular Formula |
C14H10O6 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
dimethyl 5,8-dioxonaphthalene-2,3-dicarboxylate |
InChI |
InChI=1S/C14H10O6/c1-19-13(17)9-5-7-8(6-10(9)14(18)20-2)12(16)4-3-11(7)15/h3-6H,1-2H3 |
InChI Key |
JQPGCVIQJSBNNV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=O)C=CC(=O)C2=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Diels–Alder Cycloaddition Using Methyl Coumalate and Hydroxyquinone
The Diels–Alder reaction between methyl coumalate (2-pyrone-5-carboxylate) and hydroxyquinone (1,4-dihydroxybenzene) represents a foundational method for constructing the naphthoquinone core of dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate. Thieme Connect details this approach, where methyl coumalate acts as a dienophile, reacting with hydroxyquinone under mild conditions.
Reaction Conditions and Optimization
The reaction proceeds in acetonitrile at 45°C for 24 hours, catalyzed by triethylamine. The base facilitates deprotonation of hydroxyquinone, enhancing its diene reactivity. Initial yields of 45% were achieved, with purification via column chromatography. Key variables affecting efficiency include:
- Solvent polarity : Acetonitrile’s high polarity stabilizes the transition state.
- Temperature : Elevated temperatures (45°C) accelerate reaction kinetics without promoting side reactions.
- Stoichiometry : A 0.9:1.0 ratio of methyl coumalate to hydroxyquinone minimizes unreacted starting material.
The product, methyl 6-methoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carboxylate, undergoes esterification to yield the dimethyl derivative. While this method is straightforward, its moderate yield has spurred investigations into alternative routes.
Rhodium(II)-Catalyzed N–H Insertion and Cyclodehydration
A modular synthesis leveraging rhodium(II)-acetate catalysis, reported by ACS The Journal of Organic Chemistry, enables access to highly substituted naphthoquinones. Although initially designed for 3-azapyrroles, this method indirectly produces this compound as a key intermediate.
Mechanistic Insights
The process involves three telescoped steps:
- Copper-catalyzed alkyne–azide cycloaddition (CuAAC) : Forms 1-sulfonyl-1,2,3-triazoles from alkynes and sulfonyl azides.
- Rhodium(II)-mediated N–H insertion : Generates α-aminoketones via azavinyl carbene intermediates.
- BF₃·OEt₂-catalyzed cyclodehydration : Drives aromatization to yield the naphthoquinone scaffold.
Critical Optimization Parameters
- Catalyst loading : Rhodium(II)-acetate (2 mol%) balances reactivity and cost.
- Lewis acid strength : BF₃·OEt₂ (3.0 equiv) outperforms weaker acids (e.g., p-TsOH), achieving 72% yield in dichloromethane at 80°C.
- Solvent effects : Dichloromethane’s low nucleophilicity prevents side reactions, whereas polar solvents like acetonitrile reduce yields.
This method’s versatility allows incorporation of electron-withdrawing groups (e.g., NO₂, CN) on the naphthoquinone ring, though steric hindrance from bulky substituents necessitates longer reaction times.
Lewis Acid-Mediated Esterification of Naphthalenedicarboxylic Acid
ChemSpider identifies this compound as the diester of 2,3-naphthalenedicarboxylic acid. While direct esterification routes are less documented, analogous procedures for related naphthoquinones suggest viable pathways.
Proposed Protocol
- Synthesis of 5,8-dihydroxy-2,3-naphthalenedicarboxylic acid : Oxidative dimerization of catechol derivatives followed by carboxylation.
- Esterification with methanol : Acid-catalyzed (H₂SO₄, HCl) or Dean–Stark-assisted reflux achieves diester formation.
Challenges and Solutions
- Oxidative instability : The quinone moiety is prone to over-oxidation; inert atmospheres (N₂/Ar) and low temperatures mitigate degradation.
- Steric hindrance : Bulky ester groups require prolonged reaction times (48–72 hours) for complete conversion.
Comparative Analysis of Synthetic Routes
The rhodium-catalyzed method offers superior yields and functional group tolerance, making it preferable for research-scale applications. Conversely, the Diels–Alder approach suits rapid access to the core scaffold despite lower efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, alcohol derivatives, and substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds and subsequent changes in the structure and function of the target molecules .
Comparison with Similar Compounds
Dimethyl 2,7-Naphthalenedicarboxylate
Dimethyl trans-1,2-Dihydro-1-arylnaphthalene-2,3-dicarboxylate (Dimethyl Thomasidioate, 9a)
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Hexahydro-Epoxy-Methanonaphthalene Dicarboxylate (CAS 78416-74-7)
- Structure: Hexahydro ring system with epoxy and methano bridges; ester groups at positions 2 and 3.
- Key Differences: High saturation and bridged rings confer rigidity, contrasting with the partially unsaturated dioxo compound. Potential use in agrochemicals or stereoselective catalysis due to complex stereochemistry .
5,8-Dialkoxy-2-keto-1,2,3,4-tetrahydronaphthalene Derivatives
- Structure : Tetrahydronaphthalene core with alkoxy groups at positions 5 and 8 and a ketone at position 2.
- Synthesis : Produced via oxidation of 5,8-dialkoxy-tetrahydronaphthalene precursors .
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Reactivity: The 5,8-dioxo groups in the target compound enhance electrophilicity, making it suitable for Michael additions or as a dienophile in cycloadditions. In contrast, dimethyl 2,7-naphthalenedicarboxylate’s lack of ketones limits such reactivity .
- Synthetic Utility : Compounds like dimethyl thomasidioate (9a) and the bicyclic analog demonstrate the importance of substitution patterns in directing reaction pathways (e.g., lignan synthesis vs. cycloadditions) .
- Safety Profile: Limited toxicological data for dimethyl 2,7-naphthalenedicarboxylate suggest caution, while the dioxo analog’s reactive ketones may necessitate stringent handling protocols .
Biological Activity
Dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate (DMDD) is a synthetic compound belonging to the naphthalene family, characterized by its dioxo and dicarboxylate functional groups. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H10O6
- Molecular Weight : 250.21 g/mol
- Structural Characteristics : DMDD features two carbonyl groups and two carboxylate groups positioned on a naphthalene backbone, contributing to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that DMDD exhibits significant antimicrobial activity. In a study evaluating various naphthalene derivatives, DMDD demonstrated effective inhibition against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods, revealing that DMDD has a potent effect against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that DMDD could be a promising candidate for developing new antimicrobial agents.
Antioxidant Activity
DMDD has also been evaluated for its antioxidant properties. Using the DPPH radical scavenging assay, DMDD showed significant radical scavenging activity compared to standard antioxidants such as ascorbic acid. The half-maximal inhibitory concentration (IC50) for DMDD was found to be approximately 25 µg/mL, indicating its potential utility in preventing oxidative stress-related diseases.
The biological activity of DMDD can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : DMDD has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition may contribute to its anti-inflammatory effects.
- DNA Interaction : Preliminary studies suggest that DMDD can intercalate into DNA strands, potentially disrupting replication and transcription processes in microbial cells.
- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, DMDD reduces oxidative stress in cells, which is crucial in various pathological conditions.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of DMDD against resistant strains of bacteria. Results indicated that DMDD not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics.
- Antioxidant Assessment : Another investigation focused on the antioxidant capacity of DMDD in vitro and in vivo models. The study demonstrated that administration of DMDD significantly reduced markers of oxidative stress in liver tissues of rats subjected to induced oxidative damage.
Q & A
Basic Question
- NMR : ¹H and ¹³C NMR confirm ester groups (δ ~3.8–4.0 ppm for methyl esters) and aromatic protons (δ ~6.5–8.5 ppm).
- IR : Strong carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ester C-O (~1250 cm⁻¹).
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion ([M+H⁺]⁺) and fragmentation patterns.
- X-ray Diffraction : Resolves crystal packing and substituent geometry .
What strategies resolve contradictions in reported biological activities of this compound?
Advanced Question
Discrepancies in bioactivity data (e.g., antimicrobial MIC values) may arise from purity variations or assay protocols. Solutions include:
- Purity Analysis : HPLC (>98% purity) to rule out impurities.
- Standardized Assays : Follow CLSI guidelines (e.g., microbroth dilution in Mueller-Hinton broth for bacteria).
- Comparative Studies : Parallel testing with reference compounds (e.g., amikacin for bacteria) under identical conditions .
Basic Question
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients.
- Recrystallization : Use ethanol or methanol for high-purity crystals.
- Membrane Technologies : Nanofiltration to remove unreacted starting materials .
How does the compound’s structure influence its role as a dienophile in cycloaddition reactions?
Advanced Question
The electron-withdrawing ketone and ester groups activate the naphthalene ring as a dienophile. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) paired with computational modeling (DFT) can quantify regioselectivity. For example, the 5,8-dioxo groups stabilize transition states in [4+2] cycloadditions, confirmed by X-ray crystallography of adducts .
How can researchers link mechanistic studies of this compound to broader theoretical frameworks?
Advanced Question
Mechanistic hypotheses (e.g., radical intermediates in photochemical reactions) should align with conceptual frameworks like frontier orbital theory or Marcus theory for electron transfer. For instance, transient absorption spectroscopy can detect triplet-state intermediates, validating theoretical predictions of energy transfer pathways .
What are the challenges in scaling up synthesis, and how can they be addressed?
Advanced Question
Scale-up challenges include heat dissipation and byproduct accumulation. Solutions:
- Process Simulation : Aspen Plus® modeling of reaction kinetics and heat flow.
- Continuous Flow Reactors : Improve mixing and temperature control.
- Quality-by-Design (QbD) : DOE approaches to define critical process parameters .
How can the compound’s stability under varying conditions (pH, light) be systematically evaluated?
Basic Question
- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC.
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and assess decomposition products.
- Thermal Analysis : TGA/DSC for melting points and decomposition thresholds .
What advanced applications in materials science are feasible for this compound?
Advanced Question
The conjugated naphthalene system suggests use in:
- Organic Electronics : As a dopant in conjugated polymers (e.g., conductivity studies via four-probe measurements).
- Metal-Organic Frameworks (MOFs) : Coordinate with transition metals (e.g., Cu²⁺) for catalytic or sensing applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
